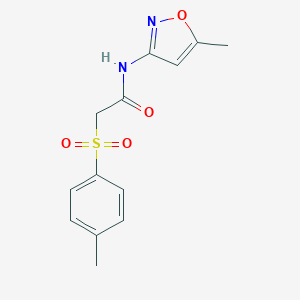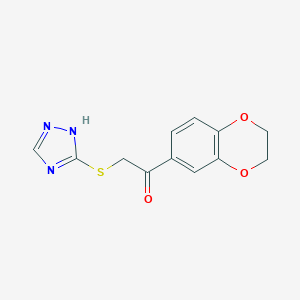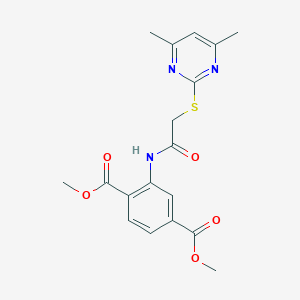
N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .
Mode of Action
The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact the formation of polymorphs .
Biochemical Pathways
It’s known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Pharmacokinetics
The presence of dmso resulted in the formation of a solvate form of a similar compound, where the solvent molecule disrupted amide-amide interactions .
Result of Action
The presence of isoxazole substituents can impact the formation of polymorphs .
Action Environment
The action environment of N-(5-methylisoxazol-3-yl)-2-tosylacetamide can be influenced by several factors. Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.
Introduction of the Methyl Group: The methyl group at the 5-position of the isoxazole ring can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Toluene-4-sulfonyl Group: The toluene-4-sulfonyl group can be introduced through a sulfonylation reaction using toluene-4-sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-isoxazol-3-yl)-2-(benzene-4-sulfonyl)-acetamide: Similar structure but with a benzene ring instead of a toluene ring.
N-(5-Methyl-isoxazol-3-yl)-2-(methane-4-sulfonyl)-acetamide: Similar structure but with a methane sulfonyl group instead of a toluene sulfonyl group.
Uniqueness
N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is unique due to the presence of both the isoxazole ring and the toluene-4-sulfonyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-13(16)14-12-7-10(2)19-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRRCUDUKCOXIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NOC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321958 |
Source


|
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725317 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
825657-96-3 |
Source


|
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8-Dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl 2-naphthyl sulfone](/img/structure/B353949.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B353951.png)

![N-(4-{2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B353966.png)
![1-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B353979.png)
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B353996.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B354002.png)
![Dimethyl 5-{[(2-pyridinylsulfanyl)acetyl]amino}isophthalate](/img/structure/B354005.png)

![N-[4-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B354052.png)
![N-(3,4-dichlorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B354056.png)
![1-(4-Methoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354057.png)
![1-(4-Chlorophenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354059.png)
![3-{[5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B354060.png)
